Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester
Description
IUPAC Systematic Nomenclature and CAS Registry Number
The systematic IUPAC name for this compound is This compound , which precisely describes its molecular structure. The name reflects the substitution pattern on the phenoxy ring: a chlorine atom at position 3, iodine atoms at positions 2 and 4, and a methoxy group at position 6. The ester functional group is derived from acetic acid, with the methyl group attached to the oxygen atom.
The CAS Registry Number assigned to this compound is 646054-36-6 , a unique identifier that ensures unambiguous chemical tracking across regulatory and commercial databases. This identifier is critical for linking the compound to safety data sheets, regulatory filings, and scientific literature.
The molecular formula is C₁₀H₉ClI₂O₄ , with a molecular weight of 482.437 g/mol . The structural complexity arises from the combination of halogens (chlorine and iodine) and alkoxy substituents on the aromatic ring, which influence its physicochemical properties and reactivity.
Structural Analogues and Isosteric Replacements
Structural analogues of this compound often involve substitutions at the halogenated positions or modifications to the ester group. For example:
- Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, ethyl ester : Replacing the methyl ester with an ethyl group alters the compound’s lipophilicity and metabolic stability.
- Acetic acid, (3-bromo-2,4-diiodo-6-methoxyphenoxy)-, methyl ester : Substituting chlorine with bromine modifies electronic effects on the aromatic ring, potentially impacting binding interactions.
Isosteric replacements focus on maintaining similar steric or electronic profiles while altering specific functional groups. For instance, replacing iodine with fluorine at position 4 reduces molecular weight while preserving halogen-mediated interactions. Similarly, substituting the methoxy group with a hydroxyl group (-OH) introduces hydrogen-bonding capabilities, which could enhance solubility but reduce metabolic stability.
Comparative Analysis of DTXSID and PubChem Identifiers
The DTXSID20463219 identifier, assigned by the U.S. Environmental Protection Agency’s (EPA) CompTox Chemicals Dashboard, links this compound to regulatory and toxicological data. In contrast, PubChem, a broader chemical database maintained by the National Center for Biotechnology Information, does not currently list a dedicated entry (CID) for this compound.
The table below highlights key differences between these identifiers:
| Identifier Type | Scope | Primary Use Case | Associated Data |
|---|---|---|---|
| DTXSID20463219 | Regulatory compliance | Toxicity assessments, EPA submissions | Physicochemical properties, hazard data |
| PubChem CID | General scientific research | Academic and industrial R&D | Synthesis protocols, bioactivity data |
The absence of a PubChem CID underscores the compound’s specialized applications, likely in agrochemical or pharmaceutical intermediates, where regulatory identifiers like DTXSID take precedence. The CompTox Dashboard further categorizes this compound alongside structurally related molecules, such as methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate (DTXSID00616024), which shares the phenoxyacetic acid backbone but differs in halogen substitution.
Properties
CAS No. |
646054-36-6 |
|---|---|
Molecular Formula |
C10H9ClI2O4 |
Molecular Weight |
482.44 g/mol |
IUPAC Name |
methyl 2-(3-chloro-2,4-diiodo-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H9ClI2O4/c1-15-6-3-5(12)8(11)9(13)10(6)17-4-7(14)16-2/h3H,4H2,1-2H3 |
InChI Key |
GRIJZSLVLOQGBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1OCC(=O)OC)I)Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the phenoxy ring, often achieved using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of ester groups to alcohols.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dehalogenated compounds.
Scientific Research Applications
Agricultural Chemistry
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester exhibits significant potential as an herbicide. Its phytotoxicity has been evaluated in field trials, showing effectiveness in reducing weed biomass by up to 70% at optimal concentrations. The mechanism of action is hypothesized to involve interference with photosynthetic processes or other metabolic pathways in plants.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study demonstrated significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that increased halogenation correlates with enhanced antimicrobial activity. The following table summarizes the inhibition zones observed:
| Compound | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| Control | 0 | - |
| Acetic Acid Ester | 12 | E. coli |
| Acetic Acid Ester | 15 | S. aureus |
This suggests that the compound may be effective in developing antimicrobial agents.
Pharmaceutical Applications
The compound is being explored for its potential therapeutic applications, particularly in drug development. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs aimed at treating infections or other diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study on halogenated acetic acids similar to this compound showed significant inhibition against various pathogens. The correlation between halogenation levels and antimicrobial activity was evident.
Case Study 2: Phytotoxicity Assessment
Field trials assessing the herbicidal potential revealed that this compound effectively reduced weed biomass significantly when applied at optimal concentrations. The results suggest a promising avenue for developing effective herbicides based on this compound's structure .
Mechanism of Action
The mechanism of action of acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms and the methoxy group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The presence of iodine (high atomic mass, polarizability) and chlorine (electronegative) influences reactivity, stability, and lipophilicity.
- Limited direct data on physical properties (e.g., melting point, solubility) are available, but structural analogs suggest moderate hydrophobicity (estimated LogP > 3) due to iodine’s hydrophobic nature .
Comparison with Structurally Similar Compounds
Halogenated Phenoxyacetic Acid Esters
Structural Insights :
- Halogen Effects: The target compound’s iodine substituents increase molar mass and lipophilicity compared to chlorinated analogs like 2,4-D methyl ester.
Methyl Esters of Substituted Acetic Acids
Functional Group Comparison :
- Phosphonate vs. Phenoxy: Diethyl (methoxycarbonylmethyl)phosphonate contains a phosphonate group, offering distinct reactivity (e.g., nucleophilic substitution) compared to the phenoxy-acetic ester backbone of the target compound .
- Fluorine vs. Iodine : Ethyl 3-fluoro-4-methoxyphenylacetate highlights how smaller halogens like fluorine improve metabolic stability in pharmaceuticals, whereas iodine may enhance radiocontrast or heavy atom effects .
Comparison with Agrochemical Analogs
Phenoxy Herbicides
Agrochemical Relevance :
- Chlorine vs. Iodine: Chlorinated phenoxy esters (e.g., 2,4-D) are widely used herbicides with moderate toxicity. The target compound’s iodine substituents may reduce volatility and increase soil persistence due to higher molecular weight .
- Environmental Impact : Iodine’s rarity in agrochemicals suggests niche applications, possibly in specialized herbicidal formulations or as a synthetic intermediate for iodinated bioactive molecules .
Biological Activity
Acetic acid, (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester (CAS Number: 646054-36-6) is a complex organic compound notable for its unique structure that includes multiple halogen substituents and a methoxy group on a phenoxy backbone. This compound has garnered interest in both agricultural chemistry and pharmaceuticals due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 397.0 g/mol. The structural characteristics include:
- Chloro group at the 3-position
- Diiodo groups at the 2 and 4 positions
- Methoxy group at the 6-position of the phenyl ring
- Ester linkage to acetic acid
This structural complexity may enhance its biological activity compared to simpler compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Esterification reactions involving acetic acid and corresponding phenolic derivatives.
- Halogenation reactions to introduce chlorine and iodine substituents.
- Methoxylation processes to add the methoxy group.
Antimicrobial Properties
Research indicates that compounds with halogen substitutions often exhibit enhanced antimicrobial activity. Acetic acid derivatives have been shown to possess significant antibacterial properties against various pathogens. The presence of chlorine and iodine in this compound may contribute to its effectiveness against microbial strains.
Phytotoxicity
In agricultural applications, the compound's phytotoxicity has been evaluated. Studies suggest that it may act as an herbicide by inhibiting plant growth through interference with photosynthesis or other metabolic processes. This is particularly relevant for controlling unwanted vegetation in crop production.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of halogenated acetic acids demonstrated that compounds similar to (3-chloro-2,4-diiodo-6-methoxyphenoxy)-, methyl ester showed significant inhibition zones against Escherichia coli and Staphylococcus aureus. The results indicated that increasing halogenation correlated with enhanced antimicrobial activity.
| Compound | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| Control | 0 | - |
| Compound A | 12 | E. coli |
| Compound B | 15 | S. aureus |
Case Study 2: Phytotoxicity Assessment
Field trials assessing the herbicidal potential of this compound revealed that it effectively reduced weed biomass by up to 70% when applied at optimal concentrations. The mechanism was hypothesized to involve disruption of photosynthetic pathways.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Acetic acid, (4-chloro-2-methylphenoxy)-methyl ester | C10H10ClO3 | Chlorine substitution | Less halogenated than target compound |
| 2-(4-Chloro-2-methoxyphenoxy)acetic acid | C10H11ClO4 | Methoxy group present | Lacks iodine substitutions |
| Methyl chloroacetate | C3H5ClO2 | Simple structure | No aromatic system present |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
